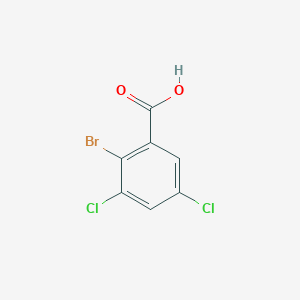

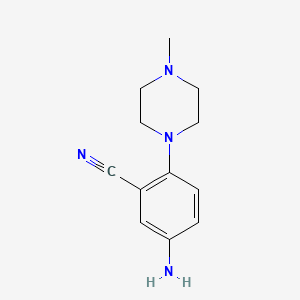

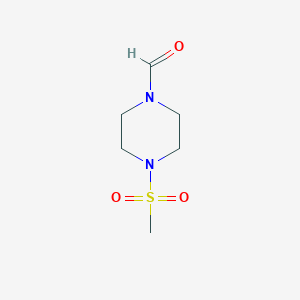

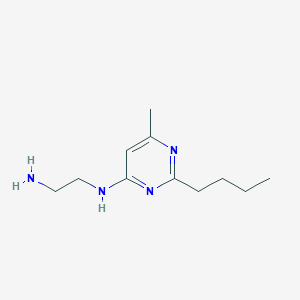

![molecular formula C6H8BrClN2S B1287908 2-溴-4,5,6,7-四氢噻唑并[5,4-c]吡啶盐酸盐 CAS No. 949922-52-5](/img/structure/B1287908.png)

2-溴-4,5,6,7-四氢噻唑并[5,4-c]吡啶盐酸盐

描述

Synthesis Analysis

The synthesis of brominated heterocycles is a topic of interest in the field of organic chemistry. For instance, the synthesis of 2,6-bis(1-triazolo)pyridine and its metal complexes is described, where the compound was characterized using IR and NMR, and its regiochemistry was confirmed by single crystal X-ray analysis . Another study reports the reaction of 2-amino[1,2,4]triazolo[1,5-a]pyrimidines with α-bromoketones, leading to selective quaternization and oxidative aromatization, which could be analogous to reactions involving 2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine . Additionally, the synthesis of 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines through bromine-mediated oxidative cyclization is discussed, highlighting the susceptibility of certain brominated compounds to ring isomerization and their utility as synthetic intermediates .

Molecular Structure Analysis

The molecular structure of brominated heterocycles is crucial for understanding their reactivity and potential applications. Single-crystal X-ray analysis is a common technique used to unambiguously confirm the structure of such compounds . The presence of bromine atoms in these molecules often facilitates further chemical modifications due to their reactivity, which can be exploited in the synthesis of more complex molecules.

Chemical Reactions Analysis

Brominated heterocycles undergo a variety of chemical reactions. For example, the Dimroth rearrangement is a reaction that can convert certain triazolopyrimidines into their isomeric forms . The presence of bromine also allows for reactions such as palladium-catalyzed cross-couplings and Buchwald–Hartwig amination, which are useful for the diversification of these compounds . Additionally, reactions with nucleophiles such as piperidine or morpholine can lead to the formation of derivatives with potential biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated heterocycles are influenced by their molecular structure. The presence of halogen atoms like bromine can affect the compound's boiling point, solubility, and stability. For example, the stability of C-5-substituted 1,2,4-triazolo[4,3-c]pyrimidines allows for their isolation in pure form, whereas unsubstituted analogs are prone to isomerization . These properties are important when considering the compound's applications in synthesis and drug design.

科学研究应用

吡啶的区域选择性官能化

通过定向金属化或卤素/金属交换探索了吡啶的区域选择性官能化,包括与2-溴-4,5,6,7-四氢噻唑并[5,4-c]吡啶盐酸盐相关的结构。这一过程允许在各种条件下修改吡啶骨架,展示了这种化合物在合成化学中的多功能性。这种官能化对于开发具有潜在在药物化学和材料科学中应用的新化合物至关重要(Manolikakes et al., 2013)。

有机合成和催化中的杂环N-氧化物分子

来自类似于2-溴-4,5,6,7-四氢噻唑并[5,4-c]吡啶盐酸盐的吡啶基结构的杂环N-氧化物衍生物的合成和化学已经显示出重要性。这些化合物作为多功能合成中间体,在金属络合物形成、催化剂设计、不对称催化和合成等方面具有应用,突显了它们在有机合成和催化中的潜力(Li et al., 2019)。

吡啶衍生物在药物应用和化学传感中的作用

与2-溴-4,5,6,7-四氢噻唑并[5,4-c]吡啶盐酸盐的化学结构相关的吡啶衍生物由于其多样的生物活性在药物化学中发挥重要作用。这些衍生物被用于开发具有抗真菌、抗菌、抗氧化和抗炎性等性质的药物。此外,它们显示出作为各种离子和物种测定的化学传感器的潜力,突显了它们在分析化学和环境监测中的重要性(Abu-Taweel et al., 2022)。

5H-吡喃并[2,3-d]嘧啶-2-酮/2,4-二酮的合成

可以使用涉及类似于2-溴-4,5,6,7-四氢噻唑并[5,4-c]吡啶盐酸盐的化合物的反应来合成吡喃嘧啶核心,这对制药行业至关重要。这种核心结构具有广泛的适用性,包括合成取代的4-芳基-八氢吡喃/六氢呋喃[2,3-d]嘧啶-2-酮衍生物,展示了该化合物在新药物制剂开发中的潜力(Parmar et al., 2023)。

基于吡啶的Cu(II)络合物作为抗癌剂

吡啶衍生物与Cu(II)等金属形成稳定络合物,这些络合物展示出比单独的吡啶更强的生物活性。基于吡啶的Cu(II)络合物,源自类似于2-溴-4,5,6,7-四氢噻唑并[5,4-c]吡啶盐酸盐的结构,对各种癌细胞系表现出优异的抗癌活性,表明它们作为未来抗癌剂的潜力(Alshamrani, 2023)。

安全和危害

属性

IUPAC Name |

2-bromo-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2S.ClH/c7-6-9-4-1-2-8-3-5(4)10-6;/h8H,1-3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBOWGJGHBQXXET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1N=C(S2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70957870 | |

| Record name | 2-Bromo-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70957870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

365996-07-2 | |

| Record name | 2-Bromo-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70957870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

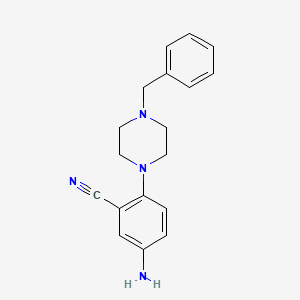

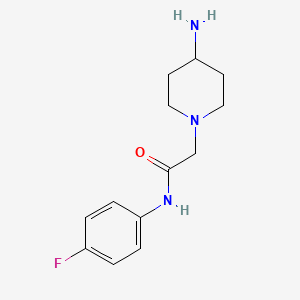

![1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B1287841.png)